molecular formula C15H10O B1269893 4-(Phenylethynyl)benzaldehyde CAS No. 57341-98-7

4-(Phenylethynyl)benzaldehyde

Cat. No. B1269893
CAS RN: 57341-98-7
M. Wt: 206.24 g/mol
InChI Key: SYCFYQFCFHKYPI-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Synthesis Analysis

The synthesis of 4-(Phenylethynyl)benzaldehyde and related compounds often involves strategies such as the aldol reaction, where substituent effects play a critical role in the reactivity of different benzaldehydes. For example, the aldol reaction of 4-cyanobenzaldehyde shows significantly different rates compared to 4-methoxybenzaldehyde, highlighting the influence of electronic features of substituents in these reactions (Katsuyama et al., 2013). Additionally, the Wittig reaction has been employed to prepare derivatives such as 4-(N,N-dimethylamino)phenylethyne, followed by specific elimination reactions to achieve the desired phenylethynyl benzaldehyde compounds (Rodríguez et al., 1996).

Molecular Structure Analysis

Molecular structure analysis through crystallographic, spectroscopic, and computational studies reveals detailed insights into the bonding, geometry, and interactions within 4-(Phenylethynyl)benzaldehyde. The crystal structure investigations have identified the presence of C-H...O hydrogen bonding, indicating a dimer formation linked by carbonyl and adjacent hydrogens in the solid state. Such dimerization has implications for the compound's reactivity and physical properties (Vaz et al., 2005).

Chemical Reactions and Properties

4-(Phenylethynyl)benzaldehyde participates in various chemical reactions, demonstrating a range of reactivities dependent on the substituents present. Its transformations in aldol and thiazolidine formation reactions have been analyzed, showing different reactivities when compared with simple benzaldehydes. This variance is attributed to the electronic nature of the substituents, significantly affecting the compound's behavior in synthetic pathways (Katsuyama et al., 2013).

Physical Properties Analysis

The physical properties of 4-(Phenylethynyl)benzaldehyde, such as melting points, solubility, and crystalline structure, are closely related to its molecular structure. Studies have shown that C-H...O hydrogen bonding plays a crucial role in its solid-state dimerization, affecting its melting point and solubility. These properties are critical when considering the compound for various applications in chemical synthesis and material science (Vaz et al., 2005).

Chemical Properties Analysis

The chemical properties of 4-(Phenylethynyl)benzaldehyde, including its reactivity in different chemical reactions and its behavior under various conditions, have been extensively studied. Its role as a precursor in the synthesis of biologically active intermediates highlights its importance in organic synthesis. The study of its transformations, such as in the formation of aldol and thiazolidine derivatives, reveals the influence of electronic effects and the strategic utility of the compound in synthetic chemistry (Katsuyama et al., 2013).

Scientific Research Applications

  • General Information : 4-(Phenylethynyl)benzaldehyde is a chemical compound with the molecular formula C15H10O and a molecular weight of 206.24. It appears as a white to light yellow to light orange powder or crystal . This compound is sensitive to air and should be stored under inert gas .

  • Applications : 4-(Phenylethynyl)benzaldehyde is a versatile chemical compound used in scientific research. Its unique structure allows for diverse applications such as material synthesis, drug discovery, and catalysis.

  • Vibrational Dynamics of Crystalline 4-Phenylbenzaldehyde : In a study, periodic calculations provided a nearly one-to-one match between the calculated and observed bands in the inelastic neutron scattering (INS) spectrum of crystalline 4-phenylbenzaldehyde . This validated their assignment and corrected previous reports based on single molecule calculations .

  • Thermophysical Property Datafile (IK-Cape File) for Process Simulators, e.g., Aspen Plus : This application involves the use of 4-(Phenylethynyl)benzaldehyde in process simulators like Aspen Plus. The thermophysical properties of the compound are important for accurate simulations .

  • Free Radicals Thermodynamic Data for Oxidation, Combustion, and Thermal Cracking Kinetics : This application involves the study of free radicals and thermodynamic data related to oxidation, combustion, and thermal cracking kinetics. The unique structure of 4-(Phenylethynyl)benzaldehyde may make it a useful compound in these studies .

  • Quantum Tools for IR Spectra Interpretation : This application involves the use of quantum tools for interpreting IR spectra. The unique structure of 4-(Phenylethynyl)benzaldehyde may make it a useful compound in these studies .

  • Thermophysical Property Datafile (IK-Cape File) for Process Simulators, e.g., Aspen Plus : This application involves the use of 4-(Phenylethynyl)benzaldehyde in process simulators like Aspen Plus. The thermophysical properties of the compound are important for accurate simulations .

  • Free Radicals Thermodynamic Data for Oxidation, Combustion, and Thermal Cracking Kinetics : This application involves the study of free radicals and thermodynamic data related to oxidation, combustion, and thermal cracking kinetics. The unique structure of 4-(Phenylethynyl)benzaldehyde may make it a useful compound in these studies .

  • Quantum Tools for IR Spectra Interpretation : This application involves the use of quantum tools for interpreting IR spectra. The unique structure of 4-(Phenylethynyl)benzaldehyde may make it a useful compound in these studies .

Safety And Hazards

4-(Phenylethynyl)benzaldehyde is classified as a combustible liquid. It can cause skin irritation, serious eye irritation, and may be harmful if inhaled. It may also cause respiratory irritation and may damage fertility or the unborn child. It is toxic to aquatic life with long-lasting effects .

Relevant Papers The relevant papers on 4-(Phenylethynyl)benzaldehyde indicate that substituents significantly influence the reactivity of aldehyde transformations . More research is needed to fully understand the properties and potential applications of this compound.

properties

IUPAC Name

4-(2-phenylethynyl)benzaldehyde
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H10O/c16-12-15-10-8-14(9-11-15)7-6-13-4-2-1-3-5-13/h1-5,8-12H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SYCFYQFCFHKYPI-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)C#CC2=CC=C(C=C2)C=O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H10O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID50346142
Record name 4-(Phenylethynyl)benzaldehyde
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50346142
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

206.24 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

4-(Phenylethynyl)benzaldehyde

CAS RN

57341-98-7
Record name 4-(Phenylethynyl)benzaldehyde
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50346142
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 57341-98-7
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Synthesis routes and methods I

Procedure details

By the method of example 53(A), but using bis(triphenylphosphine)palladium(II) acetate as catalyst (3 mol %), phenylacetylene and 4-bromobenzaldehyde are coupled to give 4-(2-phenylethynyl)benzaldehyde in 70% yield after distillation. By the methods of example 1, this is converted into the title compound, obtained as a colorless solid, mp 190°-191° after recrystallization from hexane-ethyl acetate.
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two
Quantity
0 (± 1) mol
Type
catalyst
Reaction Step Three

Synthesis routes and methods II

Procedure details

4-Bromobenzaldehyde (370 mg, 2 mmol), phenylacetylene (306 mg, 3 mmol) and tetrakistriphenylphosphine palladium (45 mg) were dissolved in triethylamine (4 ml), and the obtained solution was stirred at 80° C. in argon atmosphere for 24 hours. The solvent was evaporated, and the product was purified by the silica gel column chromatography to obtain 4-(2-phenylethynyl)benzaldehyde (yield: 258 mg, 63%)
Quantity
370 mg
Type
reactant
Reaction Step One
Quantity
306 mg
Type
reactant
Reaction Step One
[Compound]
Name
tetrakistriphenylphosphine palladium
Quantity
45 mg
Type
reactant
Reaction Step One
Quantity
4 mL
Type
solvent
Reaction Step One

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
4-(Phenylethynyl)benzaldehyde
Reactant of Route 2
Reactant of Route 2
4-(Phenylethynyl)benzaldehyde
Reactant of Route 3
Reactant of Route 3
4-(Phenylethynyl)benzaldehyde
Reactant of Route 4
Reactant of Route 4
4-(Phenylethynyl)benzaldehyde
Reactant of Route 5
Reactant of Route 5
4-(Phenylethynyl)benzaldehyde
Reactant of Route 6
Reactant of Route 6
4-(Phenylethynyl)benzaldehyde

Citations

For This Compound
82
Citations
I Katsuyama, PV Chouthaiwale, HL Cui, Y Ito, A Sando… - Tetrahedron, 2013 - Elsevier
Effects of substituents on transformations of 4-(phenylethynyl)benzaldehydes and related benzaldehydes were analyzed in aldol and thiazolidine formation reactions. The aldol reaction …
Number of citations: 8 www.sciencedirect.com
S Senkała, JG Małecki, M Vasylieva, A Łabuz… - … of Photochemistry and …, 2020 - Elsevier
A series of new Schiff bases containing the phenyl-ethynyl-phenyl system was synthesized and their thermal stability, photophysical and electrochemical properties were investigated. …
Number of citations: 9 www.sciencedirect.com
S Tasaki, A Momotake, Y Kanna, T Arai - Research on Chemical …, 2013 - Springer
(E)-1-[2-Hydroxy-4-(phenylethynyl)phenyl]-3-[4-(phenylethynyl)phenyl]prop-2-en-1-one (1), (E)-1-[2-hydroxy-4-(phenylethynyl)phenyl]-3-phenylprop-2-en-1-one (2), and (E)-1-(2-…
Number of citations: 4 link.springer.com
I Katsuyama, PV Chouthaiwale, H Akama, HL Cui… - Tetrahedron …, 2014 - Elsevier
Fluorogenic aldehydes or probes for monitoring of the progress of aldol reactions have been developed. Fluorescence of benzaldehydes conjugated with aryl groups via a double or …
Number of citations: 11 www.sciencedirect.com
L Zhang, R Zhang, M Gao, X Zhang - Talanta, 2016 - Elsevier
A bioorthogonal Raman reporter-embedded Au-core and polydopamine-shell nanoprobe was initially designed and synthesized for live cell surface-enhanced Raman scattering (SERS…
Number of citations: 21 www.sciencedirect.com
JR Weir, BA Patel, RF Heck - The Journal of Organic Chemistry, 1980 - ACS Publications
Eight phenyl-conjugatedand double bond conjugated acetylenes were reduced with triethylammonium formate and a. palladium on carbon catalyst. Cis olefins were obtained in good …
Number of citations: 147 pubs.acs.org
A Torres-Calis, JJ García - Catalysis Science & Technology, 2022 - pubs.rsc.org
We report herein the homogeneous manganese catalyzed transfer semihydrogenation of internal alkynes to E-alkenes using iPrOH as the hydrogen source. Manganese-based catalytic …
Number of citations: 7 pubs.rsc.org
M Korzec, S Senkała, R Rzycka-Korzec… - … of Photochemistry and …, 2019 - Elsevier
A novel Schiff base sensor with the phenyl-ethynyl-phenyl system was designed and synthesized. The compound was characterized using FTIR, 1 H and 13 C NMR, elemental analysis …
Number of citations: 20 www.sciencedirect.com
SV Klyatskaya, EV Tretyakov, SF Vasilevsky - Russian chemical bulletin, 2002 - Springer
2-(Arylylethynylphenyl)-4,4,5,5-tetramethyl-2-imidazoline-1-oxyl 3-oxides 12 and 13 were synthesized by cross-coupling of aryl iodides with 1-alkynes containing the 4,4,5,5-tetramethyl-…
Number of citations: 21 link.springer.com
J Otsuki, S Kawaguchi, T Yamakawa, M Asakawa… - Langmuir, 2006 - ACS Publications
Three double-decker complexes of cerium(IV) were synthesized, which commonly have a 5,10,15,20-tetrakis(4-docosyloxyphenyl)porphyrin (C 22 OPP) moiety as one of the two …
Number of citations: 87 pubs.acs.org

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.